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Cinnamosyn: A Technical Guide to a Novel Cytotoxic Peptide

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Compound of Interest		
Compound Name:	Cinnamosyn	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamosyn is a novel, synthetically derived 10-mer N-cinnamoyl-containing peptide that has demonstrated cytotoxic activity against human cell lines.[1][2][3] Its structure was bioinformatically predicted from a silent biosynthetic gene cluster (BGC) found in Streptomyces sp. col6.[1] The synthesis and initial biological evaluation of **Cinnamosyn** were first reported in May 2024 in the journal Organic Letters.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of **Cinnamosyn**, based on the currently available scientific literature.

Chemical Structure and Properties

Cinnamosyn is a cyclic decapeptide with an N-terminal cinnamoyl group. The peptide sequence and the cinnamoyl moiety were predicted based on the analysis of the cnn gene cluster.[1] The structure of the N-cinnamoyl group was predicted by comparing the biosynthetic cassette of the cnn cluster to that of the atratumycin (atr) cluster.[1]

Chemical Formula: C73H105N15O15 Molecular Weight: 1452.7 g/mol

Structural Details

The predicted amino acid sequence of the decapeptide is: Thr-Ser-Ala-Asp-Gly-Orn-Ser-Ala-Orn-Leu. The N-terminus (Threonine) is acylated with a 2-methylcinnamoyl group. An ester



linkage is formed between the C-terminus (Leucine) and the side chain of the N-terminal Threonine, creating a cyclic structure.[1]

Data Presentation Biological Activity

Cinnamosyn has been screened for antimicrobial and cytotoxic activities. It did not show significant antimicrobial activity against the ESKAPE pathogens or Candida albicans.[1] However, it exhibited cytotoxicity against a panel of human cell lines.[1]

To evaluate the contribution of the cinnamoyl group to its cytotoxicity, a variant named **cinnamosyn**-C6 was synthesized, where the cinnamic acid was replaced with hexanoic acid. [1] This variant showed reduced cytotoxicity, indicating the importance of the cinnamoyl moiety for the compound's biological activity.[1]

Table 1: Cytotoxicity of **Cinnamosyn** and **Cinnamosyn**-C6[1]

Cell Line	Compound	IC50 (μM)
HeLa	Cinnamosyn	7.0
Various other mammalian cell lines	Cinnamosyn	4 - 21
Healthy and mammalian cancer cell lines	Cinnamosyn-C6	Reduced cytotoxicity at 64 μg/mL

Table 2: Antimicrobial Activity of **Cinnamosyn**[1]

Microbial Strain	MIC (μg/mL)
E. coli (outer membrane-deficient)	8
ESKAPE pathogens & C. albicans	No significant activity

Experimental Protocols Synthesis of Cinnamosyn



Cinnamosyn was synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).[1]

Resin: 2-chlorotrityl resin.[1]

General Steps:

- Chain Assembly: Standard Fmoc-amino acids were sequentially coupled to the resin. The coupling reagent used was HATU with DIPEA as the base. Fmoc deprotection was achieved using 20% piperidine in DMF.[1]
- Ester Linkage Formation: The ester linkage between Thr1 and Leu10 was formed using Yamaguchi esterification conditions (BzCl, DIPEA, DMAP in DCM).[1]
- Cleavage and Cyclization: The linear peptide was cleaved from the resin, and the cyclization was performed in solution.[1]
- Purification: The final product was purified by semi-preparative reverse-phase highperformance liquid chromatography (RP-HPLC).[1]
- Characterization: The structure of Cinnamosyn was confirmed by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Cytotoxicity Assay

The cytotoxicity of **Cinnamosyn** was evaluated against a panel of mammalian cell lines, including HeLa cells.[1]

General Protocol (MTT Assay):

- Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: Cells are treated with various concentrations of Cinnamosyn or the control compound.
- Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).



- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
- Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Signaling Pathways and Mechanism of Action

The initial publication on **Cinnamosyn** focuses on its discovery, synthesis, and primary biological screening.[1] As of the current date, there is no published information regarding the specific signaling pathways affected by **Cinnamosyn** or its detailed mechanism of cytotoxic action. Further research is required to elucidate these aspects.

Visualizations Logical Relationship of Cinnamosyn Discovery







Bioinformatic Analysis

Silent Biosynthetic Gene Cluster
(cnn cluster in Streptomyces sp. colfs)

Bioinformatic Structure Prediction

guides (Solid-Phase Poptide Synthesis)
(Finoc-bassed)

Solid-Phase Poptide Synthesis (Finoc-bassed)

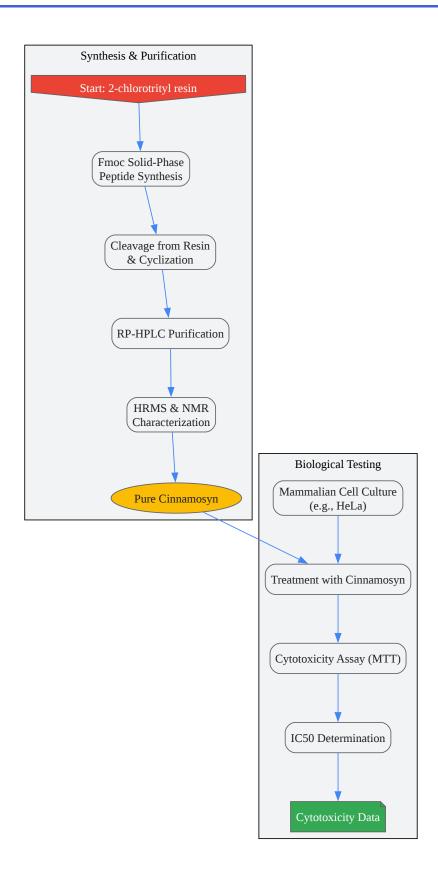
Cytotoxicity Assays

Cytotoxicity Assays

Reg., against He-La cells)

Demonstrated Cytotoxic Activity





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References

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